4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride

Computational chemistry Structure-activity relationship Reaction kinetics

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (CAS 2059994-72-6) is a heterocyclic sulfonyl chloride derivative featuring a 1,3-thiazole core substituted at the 4-position with a chloromethyl group and at the 5-position with a sulfonyl chloride moiety. This compound exhibits a molecular formula of C4H3Cl2NO2S2 and a molecular weight of 232.1 g/mol.

Molecular Formula C4H3Cl2NO2S2
Molecular Weight 232.1 g/mol
Cat. No. B13198498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
Molecular FormulaC4H3Cl2NO2S2
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)S(=O)(=O)Cl)CCl
InChIInChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2
InChIKeyWTBRPUFEWMVKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride: Molecular Identity and Physicochemical Baseline for Procurement


4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (CAS 2059994-72-6) is a heterocyclic sulfonyl chloride derivative featuring a 1,3-thiazole core substituted at the 4-position with a chloromethyl group and at the 5-position with a sulfonyl chloride moiety . This compound exhibits a molecular formula of C4H3Cl2NO2S2 and a molecular weight of 232.1 g/mol . As a bifunctional electrophile bearing both an alkyl chloride and a sulfonyl chloride group, it serves as a versatile building block in organic synthesis and medicinal chemistry, enabling sequential derivatization strategies .

Procurement Risks of Substituting 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride with In-Class Analogs


Substituting 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride with structurally related thiazole sulfonyl chlorides introduces significant and often unaccounted-for variability in synthetic outcomes and biological performance. Positional isomerism—such as moving the sulfonyl chloride group from the 5- to the 2- or 4-position—fundamentally alters the electronic distribution of the thiazole ring, as demonstrated by quantum chemical reactivity descriptors [1]. Furthermore, the presence of the 4-chloromethyl group provides a second orthogonal reactive handle, enabling divergent synthetic pathways that are inaccessible with simpler 5-sulfonyl chloride analogs. These differences necessitate rigorous, evidence-based compound selection rather than reliance on generic class similarity.

Quantitative Differentiation of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride Against Analogs and Class Benchmarks


Reactivity Profile: Positional Electronic Effects on Nucleophilic Attack

Quantum chemical calculations of thiazole derivatives reveal a distinct reactivity hierarchy: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This ranking, derived from Fukui function analysis at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory, indicates that the 5-sulfonyl chloride substitution pattern confers intermediate reactivity toward electrophilic attack at the pyridine nitrogen atom compared to 2- and 4-substituted analogs. The 4-chloromethyl group, as an electron-withdrawing substituent, further modulates this intrinsic positional reactivity, influencing both the kinetics and regioselectivity of subsequent nucleophilic substitution reactions.

Computational chemistry Structure-activity relationship Reaction kinetics

Synthetic Utility: Dual Orthogonal Reactive Centers for Divergent Derivatization

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride possesses two electrophilic centers with distinct reactivity profiles: a sulfonyl chloride group and a primary alkyl chloride (chloromethyl) group. This structural feature enables orthogonal, sequential functionalization strategies. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with amines to form sulfonamides under mild conditions, a transformation central to medicinal chemistry . The chloromethyl group can subsequently be derivatized via nucleophilic displacement (e.g., with azide or thiol nucleophiles) or metal-catalyzed cross-coupling reactions, providing access to a diverse array of 4-substituted analogs. In contrast, simpler 5-sulfonyl chloride analogs lacking the 4-chloromethyl group (e.g., 1,3-thiazole-5-sulfonyl chloride, MW 183.6 g/mol) offer only a single point of diversification [1].

Organic synthesis Sulfonamide library Click chemistry

Antimicrobial Activity Benchmark: MIC Values of Thiazole Sulfonyl Chloride Derivatives

While direct MIC data for the target compound are not available in the public domain, class-level analysis of thiazole sulfonyl chloride derivatives provides a performance benchmark. A related compound, 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride, has been reported with an antimicrobial MIC of 0.25 mg/mL . This value can serve as a reference point for structure-activity relationship studies, given the close structural similarity. Literature on the broader class of chloro-substituted bisthiazolylsulfonyl amines demonstrates pronounced antibacterial activity against Bacillus subtilis, with activity modulated by the specific substitution pattern on the thiazole ring [1].

Antimicrobial screening Minimum inhibitory concentration Thiazole pharmacology

Procurement Specification: Purity and Molecular Weight Differentiation

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (MW 232.1 g/mol) is commercially available from multiple suppliers . Procurement considerations should focus on verified purity specifications, as these directly impact downstream reaction yields and product quality. The molecular weight of this compound (232.1) is significantly higher than that of simpler 5-sulfonyl chloride analogs, such as 1,3-thiazole-5-sulfonyl chloride (MW 183.6 g/mol), reflecting the additional chloromethyl group [1]. This difference in molecular weight corresponds to a 26% increase, which can be a useful metric for verifying compound identity via mass spectrometry and for calculating accurate stoichiometry in reaction setups.

Quality control Analytical chemistry Procurement standards

High-Value Application Scenarios for 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride Based on Evidence


Divergent Synthesis of Thiazole-Based Sulfonamide Libraries for Medicinal Chemistry

The dual orthogonal reactivity of the sulfonyl chloride and chloromethyl groups enables the efficient, sequential synthesis of diverse sulfonamide libraries. Initial reaction with a primary amine yields a sulfonamide intermediate, leaving the chloromethyl group intact for subsequent diversification via nucleophilic substitution or cross-coupling . This strategy maximizes the number of unique compounds generated per synthetic operation, a key metric in drug discovery.

Antimicrobial Lead Optimization Campaigns

The class-level antimicrobial activity of thiazole sulfonyl chloride derivatives, with MIC values as low as 0.25 mg/mL for closely related analogs, supports the use of 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents [1]. The presence of the chloromethyl group provides an additional vector for modulating physicochemical properties and target engagement.

Synthesis of Agrochemical Intermediates via Sequential Derivatization

The established use of chlorothiazole derivatives as intermediates in the synthesis of insecticides [2] suggests that 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride can serve as a valuable building block for designing novel agrochemical agents. The orthogonal reactivity allows for the introduction of multiple functional groups required for optimized biological activity and environmental fate properties.

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